molecular formula C9H14N4OS B8481968 2-methylsulfanyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide CAS No. 1403864-75-4

2-methylsulfanyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide

Cat. No.: B8481968
CAS No.: 1403864-75-4
M. Wt: 226.30 g/mol
InChI Key: ZFWAGYIBCYFKEI-UHFFFAOYSA-N
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Description

2-methylsulfanyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide is a compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of an isopropylamino group at the 4-position, a methylthio group at the 2-position, and a carboxamide group at the 5-position of the pyrimidine ring

Preparation Methods

The synthesis of 2-methylsulfanyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Introduction of Functional Groups: The isopropylamino group can be introduced through nucleophilic substitution reactions, while the methylthio group can be added via thiolation reactions.

    Carboxamide Formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid derivative with ammonia or an amine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-methylsulfanyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The isopropylamino group can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

2-methylsulfanyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methylsulfanyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-methylsulfanyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide can be compared with other similar compounds, such as:

    4-Amino-2-(methylthio)pyrimidine-5-carboxamide: Lacks the isopropyl group, which may affect its chemical reactivity and biological activity.

    4-(Isopropylamino)-2-(methylthio)pyrimidine: Lacks the carboxamide group, which may influence its solubility and interaction with biological targets.

    2-(Methylthio)pyrimidine-5-carboxamide: Lacks both the isopropylamino and carboxamide groups, resulting in different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological characteristics.

Properties

CAS No.

1403864-75-4

Molecular Formula

C9H14N4OS

Molecular Weight

226.30 g/mol

IUPAC Name

2-methylsulfanyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide

InChI

InChI=1S/C9H14N4OS/c1-5(2)12-8-6(7(10)14)4-11-9(13-8)15-3/h4-5H,1-3H3,(H2,10,14)(H,11,12,13)

InChI Key

ZFWAGYIBCYFKEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=NC=C1C(=O)N)SC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-(isopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid (180 g, 0.792 mol) and HOBt (123 g, 0.911 mol) in anhydrous THF (6.9 L) was added drop-wise a mixture of EDC (174.6 g, 0.911 mol) in acetonitrile (3.7 L) at ambient temperature. The mixture was stirred for 1 h at ambient temperature and then an aqueous ammonium hydroxide solution (989 mL, 28-30% concentrated, 10 eq) was added drop-wise over 30 min. The resulting mixture was heated to gentle reflux for 3 h and then concentrated under reduced pressure. The remaining residue was diluted with a saturated aqueous sodium bicarbonate solution (5 L) and then extracted twice with ethyl acetate (9 L, and 2 L respectively). The combined organic layers were washed with a saturated aqueous sodium bicarbonate solution (4 water (4 dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to afford 4-(isopropylamino)-2-(methylthio)-pyrimidine-5-carboxamide (171.2 g, 95.5% yield) as a solid. MS (ESI) m/z 227.4 [MA-1]+.
Quantity
180 g
Type
reactant
Reaction Step One
Name
Quantity
123 g
Type
reactant
Reaction Step One
Name
Quantity
6.9 L
Type
solvent
Reaction Step One
Name
Quantity
174.6 g
Type
reactant
Reaction Step Two
Quantity
3.7 L
Type
solvent
Reaction Step Two
Quantity
989 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-(Isopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid (8.38 g, 36.9 mmol) and HATU (21.03 g, 55.3 mmol) were combined in a 250 mL round-bottomed flask followed by the addition of DMF (92 mL). After that ammonia hydrochloride (9.86 g, 184 mmol) and DIEA (32 mL, 184 mmol) were added and the mixture was stirred at room temperature overnight. The solvent was concentrated under reduced pressure and water (150 mL) was added. The resulting suspension was filtered, washed with water and dried under high vacuum overnight to afford 4-(isopropylamino)-2-(methylthio)pyrimidine-5-carboxamide (8 g, 35.4 mmol, 96% yield); MS (ESI) m/z 227.4 [M+1]+.
Quantity
8.38 g
Type
reactant
Reaction Step One
Name
Quantity
21.03 g
Type
reactant
Reaction Step One
Quantity
9.86 g
Type
reactant
Reaction Step Two
Name
Quantity
32 mL
Type
reactant
Reaction Step Two
Name
Quantity
92 mL
Type
solvent
Reaction Step Three

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